molecular formula C15H22N2O4 B15063080 2-((6-Methylpyridin-2-yl)methyl)azepane oxalate

2-((6-Methylpyridin-2-yl)methyl)azepane oxalate

Cat. No.: B15063080
M. Wt: 294.35 g/mol
InChI Key: NKTRQOXNAQCXII-UHFFFAOYSA-N
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Description

2-((6-Methylpyridin-2-yl)methyl)azepane oxalate is a chemical compound with the molecular formula C15H22N2O4 It is known for its unique chemical structure, which includes a pyridine ring substituted with a methyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyridin-2-yl)methyl)azepane oxalate typically involves the reaction of 2-(6-Methylpyridin-2-yl)methyl)azepane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high purity and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylpyridin-2-yl)methyl)azepane oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring and azepane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of pyridine and azepane derivatives with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Methylpyridin-2-yl)methyl)azepane oxalate involves its interaction with specific molecular targets and pathways. The pyridine ring and azepane ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Methylpyridin-2-yl)methyl)azepane
  • 2-((6-Methylpyridin-2-yl)methyl)piperidine
  • 2-((6-Methylpyridin-2-yl)methyl)morpholine

Uniqueness

2-((6-Methylpyridin-2-yl)methyl)azepane oxalate is unique due to its specific combination of a pyridine ring and an azepane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 2-((6-Methylpyridin-2-yl)methyl)azepane oxalate is a chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13_{13}H16_{16}N2_2O4_4

Molecular Weight: 264.28 g/mol

The structure of this compound consists of a pyridine ring connected to an azepane moiety through a methylene bridge, with an oxalate group contributing to its overall properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation: It has been suggested that the compound could modulate receptor activity, influencing signaling pathways relevant to various diseases.

Therapeutic Potential

The therapeutic implications of this compound are broad, with potential applications in:

  • Neurological Disorders: Similar compounds have shown efficacy in models of anxiety and depression, suggesting that this compound may have similar effects.
  • Cancer Treatment: Research indicates that compounds with similar structures can inhibit kinases involved in cancer progression, making this compound a candidate for further investigation in oncology.

Case Studies and Research Findings

  • In vitro Studies:
    • A study demonstrated that derivatives of 6-methylpyridine exhibit significant inhibitory effects on specific cancer cell lines, indicating a potential role for this compound in cancer therapy .
  • Animal Models:
    • Preclinical trials using related compounds have shown promising results in reducing tumor growth in mice, suggesting that this class of compounds could be effective against certain types of cancer .
  • Pharmacokinetic Studies:
    • Investigations into the pharmacokinetics of similar azepane derivatives revealed favorable absorption and distribution characteristics, which could translate to effective dosing regimens for this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityTherapeutic Applications
1-(4-Bromothiazol-2-yl)piperidineStructureEnzyme inhibitorNeurological disorders
1-(4-Chlorothiazol-2-yl)piperidineStructureReceptor modulatorCancer treatment
2-(Pyridin-3-yl)azepaneStructureAntidepressant effectsAnxiety disorders

This table illustrates the diversity within this chemical class and highlights the specific focus on the biological activity of this compound.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

2-[(6-methylpyridin-2-yl)methyl]azepane;oxalic acid

InChI

InChI=1S/C13H20N2.C2H2O4/c1-11-6-5-8-13(15-11)10-12-7-3-2-4-9-14-12;3-1(4)2(5)6/h5-6,8,12,14H,2-4,7,9-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

NKTRQOXNAQCXII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC2CCCCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

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